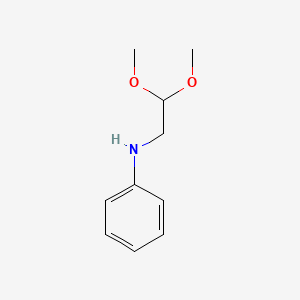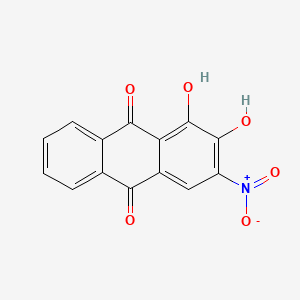
茜素橙
描述
Alizarine orange is a useful research compound. Its molecular formula is C14H7NO6 and its molecular weight is 285.21 g/mol. The purity is usually 95%.
The exact mass of the compound Alizarine orange is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Alizarine orange suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alizarine orange including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
从水中去除阴离子染料
茜素橙已被用于去除水中阴离子染料的相关研究 . 天然材料如高岭土和橘皮废料已被测试用于从水溶液中吸附茜素黄 R 阴离子染料 (AY) . 研究表明,这些绿色吸附剂能有效去除 AY .
染料的光催化降解
茜素橙已被用于有机染料的光催化降解 . 合成了纳米复合材料 (Au-ZnO-In2O3-Pt),并在直接阳光下对水溶液中茜素红和二甲苯橙等有机染料的降解进行了光催化活性测试 .
pH 指示剂
天然茜素可以用作 pH 指示剂 . 它的颜色会根据所用碱或酸的强度而变化,从猩红色到粉红色到带蓝色的红色。 强碱会产生蓝紫色,而强酸会产生黄红色 .
区分碳酸钙矿物
在地质学中,茜素用作染色剂来区分碳酸钙矿物,尤其是方解石和文石 .
光学 pH 传感器
茜素橙染料已被用于制备新型光学 pH 传感器 . 两种技术,包括茜素和橙色染料两种指示剂的化学固定以及琼脂糖膜的环氧活化,被用于制备这种传感器 .
纳米复合材料的生物合成
茜素橙已被用于纳米复合材料的生物合成 . 使用椰子花提取物合成了 Au-ZnO-In2O3-Pt 纳米复合材料,并使用紫外可见光谱和扫描电子显微镜对其进行了表征 .
作用机制
Target of Action
Alizarin, also known as 1,2-dihydroxyanthraquinone, is an organic compound that has been used throughout history as a prominent red dye . The primary target of Alizarin is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . Alizarin acts as an agonist of the AHR receptor .
Mode of Action
Alizarin interacts with the AHR receptor, leading to changes in the transcription of target genes . It has been found to significantly upregulate the expression of Cytochrome P450 1A1 (CYP1A1), an enzyme that plays a crucial role in the metabolism of xenobiotics . This interaction leads to increased ethoxyresorufin-O-deethylase activity .
Biochemical Pathways
The activation of the AHR receptor by Alizarin leads to the induction of the AHR-CYP1A1 signaling pathway . This pathway plays a significant role in the metabolism of various endogenous substrates and xenobiotics. The upregulation of CYP1A1 can lead to increased metabolism of certain substances, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known that alizarin can decrease cell viability in a dose-dependent manner, with ic50 values between 1604 and 2168 μM in HepG2 cells .
Result of Action
The activation of the AHR-CYP1A1 signaling pathway by Alizarin can lead to various molecular and cellular effects. For instance, it can decrease cell viability and induce transcriptional changes in hepatoma cells . It’s important to note that while some studies propose alizarin as an anti-tumor drug , others suggest it may act as a potential carcinogen .
Action Environment
The action, efficacy, and stability of Alizarin can be influenced by various environmental factors. For example, its solubility can affect its bioavailability and hence its action. Alizarin is slightly to sparingly soluble in water , which could influence its distribution and action in the body. Furthermore, its interaction with other substances in the environment, such as metal ions, can also affect its action .
生化分析
Biochemical Properties
Alizarine Orange interacts with various biomolecules in biochemical reactions. It has been shown to bind to calcium, forming a Lake pigment that is orange to red in color . This property is often utilized in histology to stain calcium deposits in tissues .
Cellular Effects
Alizarine Orange can have significant effects on cellular processes. For instance, it has been shown to decrease cell viability in a dose-dependent manner in HepG2 cells, a human hepatoma cell line . It also significantly upregulated the expression of CYP1A1, an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Molecular Mechanism
At the molecular level, Alizarine Orange exerts its effects through various mechanisms. It exhibits agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This may lead to risks for cancer development .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Alizarine Orange can change. For instance, it has been shown to decrease HepG2 cell viability in a dose-dependent manner, with IC50 values between 160.4 and 216.8 μM .
Metabolic Pathways
Alizarine Orange is involved in the AHR-CYP1A1 pathway . This pathway is crucial in the metabolism of xenobiotics and is involved in the synthesis of cholesterol, steroids, and other lipids .
Subcellular Localization
Given its ability to bind to calcium, it may be found in areas of the cell where calcium deposits are present
属性
IUPAC Name |
1,2-dihydroxy-3-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO6/c16-11-6-3-1-2-4-7(6)12(17)10-8(11)5-9(15(20)21)13(18)14(10)19/h1-5,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUEVFAMOKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205357 | |
| Record name | Alizarine orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-93-4 | |
| Record name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarine orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarine orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alizarine orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroxy-3-nitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B32T975N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


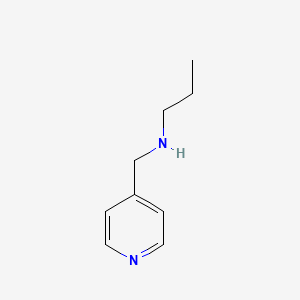
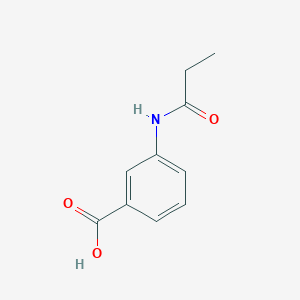
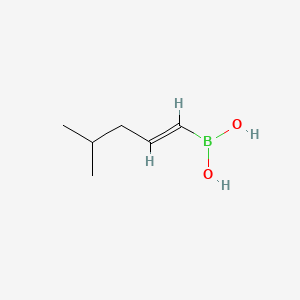

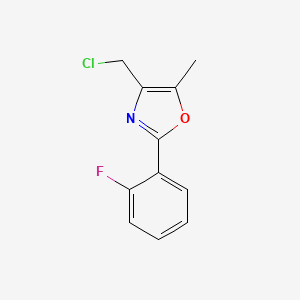
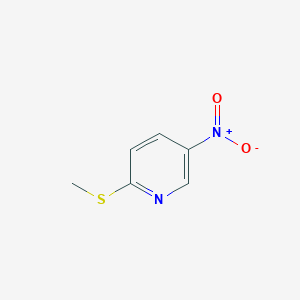
![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)

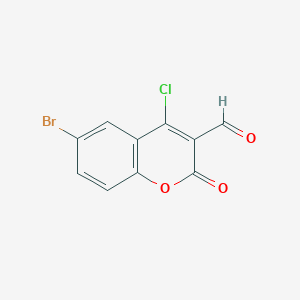
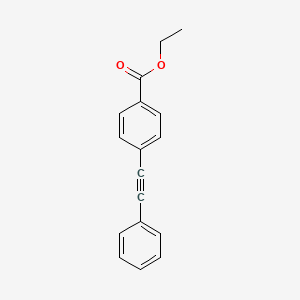
![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)
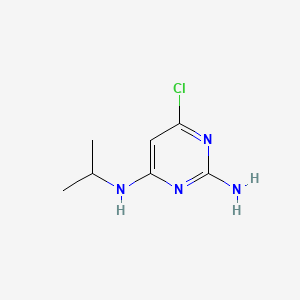
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)
